xyloester A
Description
Xyloester A (compound 27) is a marine-derived metabolite isolated from the mangrove fungus Xylaria sp. 2508) found in the South China Sea . Structurally, it belongs to the ester derivatives of the xyloketal family, a class of polyketide-derived compounds characterized by their fused bicyclic or tricyclic ketal/ester frameworks.
Properties
Molecular Formula |
C23H30O5 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(E)-2-[1-oxo-1-[(2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)methoxy]propan-2-yl]oct-2-enoic acid |
InChI |
InChI=1S/C23H30O5/c1-5-6-7-8-9-19(22(24)25)16(4)23(26)27-14-17-10-11-20-18(12-17)13-21(28-20)15(2)3/h9-12,16,21H,2,5-8,13-14H2,1,3-4H3,(H,24,25)/b19-9+ |
InChI Key |
ZWJBVZKAYJMZCN-DJKKODMXSA-N |
Isomeric SMILES |
CCCCC/C=C(\C(C)C(=O)OCC1=CC2=C(C=C1)OC(C2)C(=C)C)/C(=O)O |
Canonical SMILES |
CCCCCC=C(C(C)C(=O)OCC1=CC2=C(C=C1)OC(C2)C(=C)C)C(=O)O |
Synonyms |
xyloester A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Structural Impact: The ketal group in xyloketal B likely enhances its antioxidant and cell-protective properties by modulating reactive oxygen species (ROS) and nitric oxide (NO) pathways. In contrast, this compound’s ester group may lack the necessary pharmacophore for these activities .
- Bioactivity Variability: Minor structural differences between xyloketal B and J (unspecified in the literature) result in contrasting bioactivities, highlighting the sensitivity of biological function to molecular modifications.
Other Metabolites from Mangrove Fungi
Compounds from other structural classes, such as sesquiterpenoids and chromones, demonstrate diverse bioactivities, further contextualizing this compound’s inertness:
Sesquiterpenoids
Key Findings :
- Structural Complexity: Sesquiterpenoids often exhibit higher structural complexity, which may correlate with their varied bioactivities compared to simpler polyketides like this compound.
Chromones
| Compound | Bioactivity | Reference |
|---|---|---|
| Pestalotiopsone F (52) | Cytotoxic against L5178Y lymphoma cells | |
| Other Pestalotiopsones | Inactive in cytotoxicity assays |
Key Findings :
- Selective Activity : Only pestalotiopsone F (52) demonstrated cytotoxicity, suggesting that specific substituents (e.g., hydroxyl or methyl groups) are critical for activity. This compound’s lack of cytotoxicity aligns with its structural dissimilarity to active chromones.
Q & A
Q. How can researchers ensure reproducibility in this compound studies?
- Guidelines : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., NMR spectra, HPLC chromatograms) in repositories like Zenodo. Document experimental protocols in line with the ARRIVE guidelines for animal studies .
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